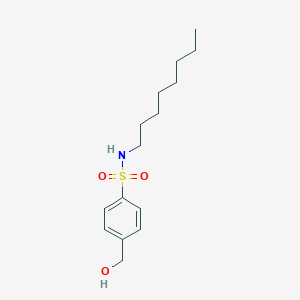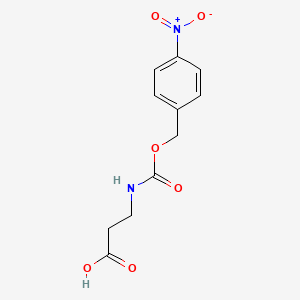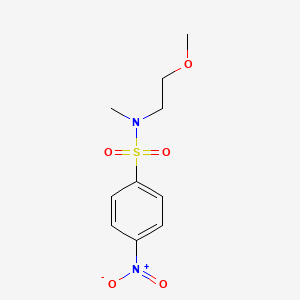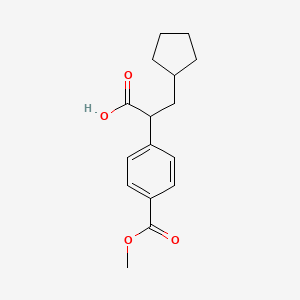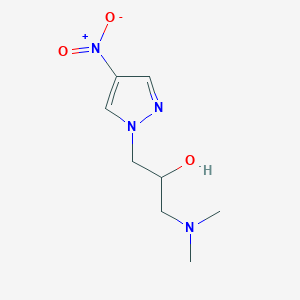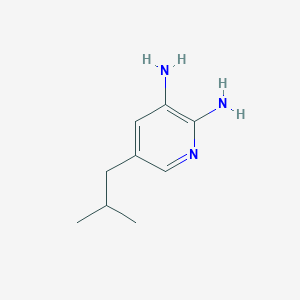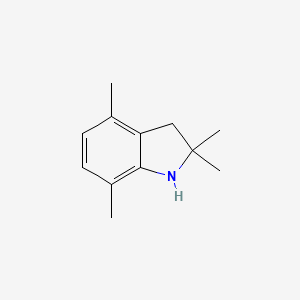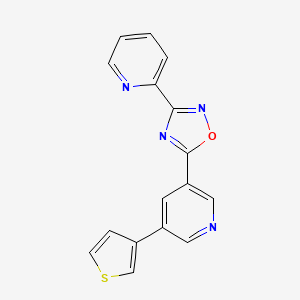
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyridine, thiophene, and oxadiazole rings. These types of compounds are often of interest in various fields of research due to their potential biological activities and applications in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyridine-2-carboxylic acid derivative with a thiophene-3-carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, H2O2
Reducing agents: LiAlH4, NaBH4
Substituting agents: Halogens, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the compound’s interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature pyridine, thiophene, and oxadiazole rings, such as:
- 3-pyridin-2-yl-5-(5-thiophen-2-ylpyridin-3-yl)-1,2,4-oxadiazole
- 3-pyridin-2-yl-5-(5-furan-3-ylpyridin-3-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to other similar compounds. This can make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H10N4OS |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-5-(5-thiophen-3-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10N4OS/c1-2-5-18-14(3-1)15-19-16(21-20-15)13-7-12(8-17-9-13)11-4-6-22-10-11/h1-10H |
InChI Key |
BBZVARISYBLDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CN=CC(=C3)C4=CSC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
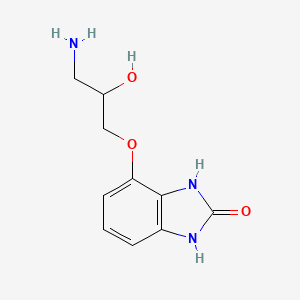
![8-Iodo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8299074.png)
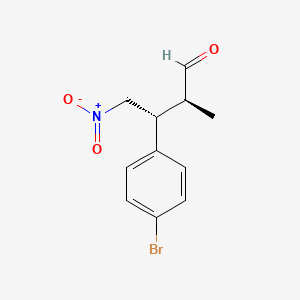
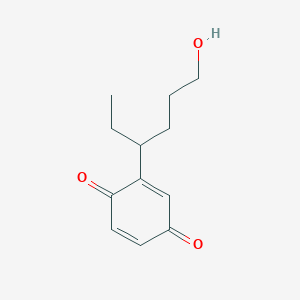
![2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B8299092.png)

